1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features a complex structure incorporating an ethoxyphenyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole compound is then reacted with a thiol or a thioether to introduce the sulfur linkage.
Final Coupling: The ethoxyphenyl group is introduced through a coupling reaction, often using a halide derivative and a base to facilitate the reaction.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced heterocycles.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electronic properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Agriculture: Potential use in the development of new agrochemicals.
Electronics: Application in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing binding affinity and specificity.
Catalysis: As a ligand, it can stabilize metal centers, facilitating various catalytic cycles.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 1-(4-Chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Uniqueness: 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity
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Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-22-14-5-3-12(4-6-14)15(21)11-24-17-20-19-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMRVMMGYYIQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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